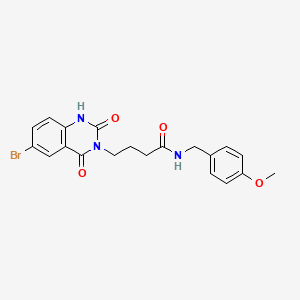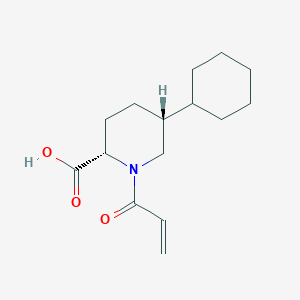
1-Methyl-4-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylpyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylpyrazole is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylpyrazole involves the inhibition of protein kinase C, an enzyme that plays a key role in many cellular processes. By inhibiting protein kinase C, this compound can alter the activity of various proteins and signaling pathways, leading to changes in cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit insulin secretion in pancreatic beta cells, suggesting a role for protein kinase C in regulating this process. Additionally, this compound has been shown to regulate the activity of certain ion channels in the heart, suggesting a potential role for this compound in the treatment of cardiac arrhythmias.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Methyl-4-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylpyrazole in lab experiments is that it is a selective inhibitor of protein kinase C, meaning that it can be used to specifically study the role of this enzyme in various biological processes. However, a limitation of using this compound is that it may have off-target effects on other enzymes and signaling pathways, potentially confounding experimental results.
Direcciones Futuras
There are several future directions for research involving 1-Methyl-4-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylpyrazole. One potential avenue of research is to investigate the role of protein kinase C in regulating other biological processes, such as cell proliferation and apoptosis. Additionally, further research is needed to determine the potential therapeutic applications of this compound, particularly in the treatment of cardiac arrhythmias and other cardiovascular diseases. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential limitations and side effects.
Métodos De Síntesis
1-Methyl-4-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylpyrazole can be synthesized through a multi-step process involving the reaction of pyrrolidine, hydrazine hydrate, and methyl ethyl ketone. This reaction produces the intermediate 1-methyl-4-(pyrrolidin-1-yl)pyrazolidin-3-one, which can then be reacted with sulfonyl chloride to yield the final product.
Aplicaciones Científicas De Investigación
1-Methyl-4-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylpyrazole has been used in scientific research as a tool for studying the role of certain enzymes and proteins in various biological processes. For example, this compound has been used to study the effect of protein kinase C on insulin secretion in pancreatic beta cells. Additionally, this compound has been used to investigate the role of the protein kinase C pathway in regulating the activity of certain ion channels in the heart.
Propiedades
IUPAC Name |
1-methyl-4-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2S/c1-13-9-11(6-12-13)18(16,17)15-7-10(8-15)14-4-2-3-5-14/h6,9-10H,2-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUGMXSEGBREPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CC(C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Hydroxymethyl)morpholin-4-yl]ethan-1-one](/img/structure/B2727770.png)
![6-[5-(3,4-Dihydro-2H-chromene-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2727772.png)


![6-Isopropyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2727776.png)

![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2727778.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(3-methylbutylsulfanyl)purine-2,6-dione](/img/structure/B2727785.png)
![Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH](/img/structure/B2727787.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2727789.png)


